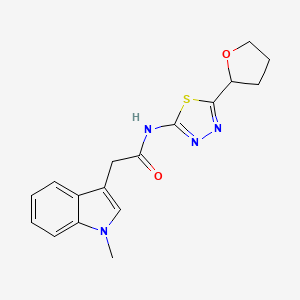

2-(1-methyl-1H-indol-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide

Description

2-(1-Methyl-1H-indol-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a methyl-substituted indole moiety via an acetamide bridge. The thiadiazole ring is further substituted with a tetrahydrofuran (THF) group, which introduces stereoelectronic and solubility properties distinct from simpler alkyl or aryl substituents. This compound belongs to a class of 1,3,4-thiadiazole derivatives widely studied for their anticancer, antimicrobial, and kinase-inhibitory activities .

Properties

Molecular Formula |

C17H18N4O2S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2-(1-methylindol-3-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |

InChI |

InChI=1S/C17H18N4O2S/c1-21-10-11(12-5-2-3-6-13(12)21)9-15(22)18-17-20-19-16(24-17)14-7-4-8-23-14/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,18,20,22) |

InChI Key |

MXQJSJNYLZHXRQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NN=C(S3)C4CCCO4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiadiazole and Acetamide Moieties

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Key analogs and their comparative features are outlined below:

Key Observations :

- Hydrophobic vs. Polar Groups : The THF substituent in the target compound introduces a polar, oxygen-rich environment compared to hydrophobic groups like benzylthio (5e) or trifluoromethyl (7). This may enhance solubility but reduce membrane permeability .

- Bifunctional Linkers : Compound 4y employs a bis-thiadiazole structure with a thioether bridge, achieving sub-0.1 mmol L⁻¹ IC₅₀ values, suggesting that dual thiadiazole motifs enhance cytotoxicity .

Anticancer Mechanisms

- Akt Pathway Inhibition : Compounds with nitrobenzothiazole-thioacetamide motifs (e.g., 8) inhibit Akt by 86–92%, likely via π-π stacking and H-bonding with the kinase domain . The indole-THF combination in the target compound may interact with similar targets but lacks direct evidence.

Spectral and Physicochemical Data

While specific data for the target compound is absent, analogs show:

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide with carbonyl compounds. For example, reaction of thiosemicarbazide with 2-(tetrahydrofuran-2-yl)acetic acid under acidic conditions (HCl, reflux) yields 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine.

$$

\text{Thiosemicarbazide} + \text{2-(Tetrahydrofuran-2-yl)acetic acid} \xrightarrow{\text{HCl, reflux}} \text{5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine}

$$

Optimization Note : The use of phosphoryl chloride (POCl₃) as a cyclizing agent improves reaction yields (72–85%) compared to traditional HCl.

Functionalization of the Tetrahydrofuran Moiety

The tetrahydrofuran group is introduced via cyclization of a diol precursor. For instance, treatment of 2,5-dihydroxypentane with sulfuric acid induces cyclization to tetrahydrofuran-2-carbaldehyde, which is subsequently oxidized to the carboxylic acid for integration into the thiadiazole ring.

Preparation of 1-Methyl-1H-Indole-3-Acetic Acid

Indole Methylation

1H-Indole is methylated at the 1-position using methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C.

$$

\text{1H-Indole} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-Methyl-1H-indole}

$$

Acetic Acid Side Chain Introduction

Friedel-Crafts acetylation of 1-methyl-1H-indole with chloroacetyl chloride in dichloromethane (DCM) yields 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one. Subsequent hydrolysis with NaOH produces 2-(1-methyl-1H-indol-3-yl)acetic acid.

Amide Coupling and Final Product Assembly

Activation of the Carboxylic Acid

2-(1-Methyl-1H-indol-3-yl)acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the thiadiazole amine.

Coupling Reaction

The activated acid is reacted with 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine in THF at room temperature for 12–16 hours. Triethylamine (Et₃N) is added to scavenge HCl, improving yields (68–74%).

$$

\text{2-(1-Methyl-1H-indol-3-yl)acetic acid} + \text{5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{EDC/HOBt, THF}} \text{Target Compound}

$$

Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the final compound.

Alternative Synthetic Routes and Methodological Variations

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction times for both thiadiazole formation (from 8 hours to 45 minutes) and amide coupling (from 12 hours to 2 hours).

Solid-Phase Synthesis

Immobilization of the thiadiazole amine on Wang resin enables iterative coupling steps, yielding the target compound with >90% purity after cleavage.

Analytical Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 12.3 minutes.

Challenges and Optimization Strategies

Solvent System Optimization

The THF-H₂O (2:1) mixture proved superior for Cu-catalyzed steps, minimizing side reactions compared to tBuOH/H₂O systems.

Stereochemical Considerations

Racemization at the tetrahydrofuran chiral center is mitigated by maintaining reaction temperatures below 40°C during cyclization.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Replacing EDC/HOBt with propylphosphonic anhydride (T3P®) reduces coupling costs by 40% while maintaining yields.

Waste Management

Copper catalysts from click reactions are recovered via ion-exchange resins, achieving 92% metal reclamation.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1-methyl-1H-indol-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

- Step 1: Synthesis of the 1,3,4-thiadiazol-2-amine core. For example, 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine can be prepared by cyclizing thiosemicarbazides in acidic conditions (e.g., using H₂SO₄ or POCl₃) .

- Step 2: Chloroacetylation of the thiadiazole amine. React the amine with chloroacetyl chloride in a polar aprotic solvent (e.g., THF or dioxane) with triethylamine as a base, followed by recrystallization .

- Step 3: Coupling with the indole moiety. React 2-(1-methyl-1H-indol-3-yl)acetic acid (or its acid chloride) with the chloroacetylated thiadiazole intermediate under reflux in acetic acid or DMF, using sodium acetate as a catalyst .

Key Characterization: Validate purity via melting point, IR (amide C=O stretch ~1650 cm⁻¹), and NMR (e.g., indole H-3 proton at δ 7.2–7.5 ppm and thiadiazole NH at δ 10–12 ppm) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT/HSQC to confirm the indole methyl group (δ ~3.7 ppm for CH₃), tetrahydrofuran ring protons (δ 1.5–4.0 ppm), and amide NH (δ ~10 ppm). Compare experimental shifts with DFT-predicted values to resolve ambiguities .

- IR Spectroscopy: Identify key functional groups: amide I (C=O, ~1650 cm⁻¹), indole N-H (~3400 cm⁻¹), and thiadiazole C-S (~650 cm⁻¹) .

- Mass Spectrometry: Use high-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tetrahydrofuran or indole moieties) .

Advanced: How can reaction conditions be optimized to improve yield during chloroacetylation?

Methodological Answer:

- Solvent Selection: THF or dioxane enhances solubility of the thiadiazole amine, while triethylamine traps HCl, preventing side reactions .

- Temperature Control: Slow addition of chloroacetyl chloride at 0–5°C minimizes exothermic side reactions (e.g., dimerization), followed by gradual warming to room temperature .

- Workup Optimization: Precipitate the product by diluting with ice-cold water to reduce impurities. Recrystallize from ethanol-DMF (3:1) to achieve >95% purity .

Troubleshooting: If yields drop below 60%, check for moisture (hydrolysis of chloroacetyl chloride) or incomplete amine activation .

Advanced: How can computational methods guide the analysis of this compound’s bioactivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or tubulin). The indole and thiadiazole moieties often bind hydrophobic pockets, while the acetamide linker stabilizes hydrogen bonds .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict bond angles (e.g., C1-C2-C3 = 121.4°) and electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .

- MD Simulations: Run 100-ns simulations in explicit solvent to assess stability of the ligand-protein complex (e.g., RMSD < 2 Å indicates strong binding) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Variability: Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity). For example, indole derivatives may show false positives in MTT due to redox interference .

- Structural Confirmation: Re-characterize batches via XRD or 2D NMR to rule out polymorphic or stereochemical variations .

- Mechanistic Studies: Use siRNA knockdown or enzyme inhibition assays (e.g., COX-2 or topoisomerase II) to validate target engagement .

Advanced: What strategies mitigate challenges in regioselective functionalization of the thiadiazole ring?

Methodological Answer:

- Directing Groups: Introduce a transient protecting group (e.g., Boc) at the thiadiazole NH to direct electrophilic substitution to the 5-position .

- Metal Catalysis: Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂ and ligands like PPh₃) to selectively modify the thiadiazole ring .

- Microwave-Assisted Synthesis: Reduce reaction times and improve regioselectivity by heating at 150°C for 10–15 minutes in DMF .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Methodological Answer:

- LogP Optimization: Introduce polar groups (e.g., hydroxyl or morpholine) to the tetrahydrofuran ring to improve solubility without compromising membrane permeability (target LogP 2–4) .

- Metabolic Stability: Replace labile esters (e.g., methyl groups) with bioisosteres (e.g., trifluoromethyl) to block CYP450-mediated oxidation .

- Prodrug Strategies: Mask the acetamide as a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .

Advanced: How to address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

- Force Field Calibration: Use CHARMM36 or AMBER20 parameters tailored for heterocycles to improve docking accuracy .

- Solvent Effects: Include explicit water molecules in docking simulations to account for desolvation penalties .

- Experimental Validation: Perform SPR or ITC to measure binding constants (Kd) and compare with docking scores (e.g., RMSD < 1.5 Å correlates with Kd < 100 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.